Superior Potency of Dihydrofuro[3,4-d]pyrimidine Derivatives Against HIV-1 Drug-Resistant Mutants Compared to Etravirine
Dihydrofuro[3,4-d]pyrimidine (DHPY) derivatives, exemplified by compounds 13c2 and 13c4, demonstrate exceptional potency against a panel of HIV-1 strains carrying single NNRTI-resistant mutations. Their EC50 values range from 0.9 to 8.4 nM, which is remarkably superior to the clinical NNRTI etravirine (ETV) [1]. This differential activity highlights the scaffold's ability to overcome resistance, a key advantage for lead selection in antiviral programs. Additionally, optimized DHPY derivatives like 14b and 16c exhibit even greater potency against highly resistant double mutants (F227L/V106A and K103N/Y181C), with EC50 values of 5.79–28.3 nM and 2.85–18.0 nM, respectively, significantly outperforming etravirine and rilpivirine [2].
| Evidence Dimension | Antiviral potency (EC50) against HIV-1 NNRTI-resistant strains |
|---|---|
| Target Compound Data | DHPY derivatives 13c2/13c4: EC50 = 0.9-8.4 nM against single mutants; 14b/16c: EC50 = 2.85-28.3 nM against double mutants |
| Comparator Or Baseline | Etravirine (ETV) against single mutants; Etravirine and Rilpivirine against double mutants |
| Quantified Difference | For single mutants, DHPY derivatives are remarkably superior to ETV. For double mutants, 14b and 16c exhibit remarkably improved activity compared to ETV and rilpivirine. |
| Conditions | In vitro antiviral assays using HIV-1 strains with specific NNRTI-resistance mutations (e.g., K103N, Y181C, F227L, V106A) |
Why This Matters
This evidence demonstrates that compounds built on the dihydrofuro[3,4-d]pyrimidine scaffold can overcome clinically relevant drug resistance, making this core a strategic choice for developing next-generation HIV-1 NNRTIs.
- [1] Kang D, et al. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. J Med Chem. 2019;62(3):1484-1501. View Source
- [2] Kang D, et al. Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. J Med Chem. 2022;65(3):2458-2470. View Source
